molecular formula C16H16N4O2 B1384166 3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one CAS No. 565173-01-5

3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one

Cat. No. B1384166
M. Wt: 296.32 g/mol
InChI Key: RLGYAPWVHDDMHF-UHFFFAOYSA-N
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Description

3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

  • Amino alcohols, diamines, benzenesulfonyl chlorides, and bromoketones were utilized in the synthesis of complex fused heterocycles like 3,6,9,10-tetraazatetracyclo[7.7.0.0(2,6).0(11,16)]hexadeca-11,13,15-trienes. These transformations, under mild conditions, reveal the chemical versatility of such compounds (Kočí & Krchňák, 2010).

Anticancer Potential

  • Synthesized derivatives of similar complex molecules have been screened for anticancer activity. For instance, certain derivatives showed potential against a variety of cancer cell lines, highlighting the potential therapeutic applications of these complex compounds (Bekircan et al., 2008).

Structural Analysis and Computational Studies

  • Detailed structural and computational studies of similar compounds have been conducted. These studies, involving X-ray diffractometry and spectroscopy, help in understanding the molecular structure and potential interactions of such complex chemicals (Odame et al., 2020).

Macrocyclic Ligands and Binding Studies

  • Compounds with similar structural complexity have been synthesized and characterized as macrocyclic ligands. Such studies provide insights into their potential to bind with various biomolecules, which is crucial for applications in drug design and biochemistry (Huang et al., 2004).

Pharmacological Evaluation

  • Structural investigations into derivatives of similar compounds have led to the discovery of potent antagonists for specific receptors. This research is vital for developing new pharmacological agents with targeted action (Lenzi et al., 2006).

Ligand-Host Interactions

  • The ability of hexaaza macrocyclic ligands, similar in complexity, to act as hosts for various anionic guests has been studied. This research is significant for understanding molecular recognition and complex formation, which has implications in catalysis and sensor design (Pauwels et al., 1999).

properties

IUPAC Name

3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-7-6-19-9-10-8-13(21)20-12-5-3-2-4-11(12)18-16(20)14(10)15(19)17/h2-5,8,17-18H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGYAPWVHDDMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=CC(=O)N3C4=CC=CC=C4NC3=C2C1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331732
Record name 3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one

CAS RN

565173-01-5
Record name 3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one
Reactant of Route 3
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one
Reactant of Route 4
Reactant of Route 4
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one
Reactant of Route 5
Reactant of Route 5
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one
Reactant of Route 6
Reactant of Route 6
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one

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